Erdin

描述

Historical Context of Fungal Metabolite Discovery and Isolation

The discovery and isolation of fungal metabolites have a long history, with significant compounds like penicillin revolutionizing medicine. The investigation into fungal secondary metabolites gained momentum throughout the 20th century, leading to the identification of numerous compounds with diverse structures and biological activities. The isolation of grisandienes, including geodin (B1663089) and erdin, from Aspergillus terreus was reported in the mid-1930s. drugfuture.comnih.govrsc.org While initially isolated, the full structures of these grisandienes were not completely elucidated until later. nih.govrsc.org

Classification of this compound within Fungal Secondary Metabolite Families

This compound is classified based on its chemical structure and biosynthetic origins, placing it within specific families of fungal secondary metabolites.

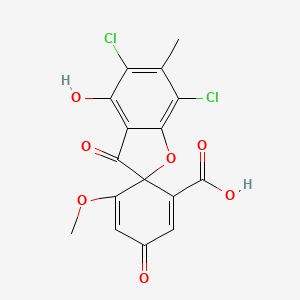

This compound is recognized as a grisandiene. Grisandienes represent a structural class of fungal metabolites characterized by a spiro arrangement, typically involving a benzofuranone and a cyclohexadienone moiety. nih.govrsc.org this compound, along with geodin and trypacidin, are examples of grisandienes that arise from biosynthetic pathways related to the emodin (B1671224) family of compounds. nih.govrsc.org

This compound is associated with the "emodin family" of fungal natural products. nih.govrsc.orgrsc.orgresearchgate.netrsc.org This large and biosynthetically linked group of secondary metabolites is formed via the key intermediate emodin and its corresponding anthrone. nih.govrsc.orgresearchgate.netrsc.org While chemically diverse, encompassing anthraquinones, benzophenones, lactones, grisandienes, diphenyl ethers, spiroketals, and xanthones, these compounds share a common biosynthetic origin rooted in polyketide pathways utilizing acetate (B1210297). nih.govrsc.orgresearchgate.net Feeding studies have demonstrated the incorporation of labeled emodin into geodin, establishing a link between grisandienes like geodin (and by extension, likely this compound) and the anthraquinone (B42736) intermediates of the emodin family. nih.govrsc.org

This compound as a Grisandiene Metabolite

Biological Sources and Isolation Contexts

This compound has been identified in and isolated from specific fungal species, particularly within the Aspergillus genus.

Aspergillus terreus is a prominent source of this compound. drugfuture.comnih.govrsc.orgnih.govnih.govstudiesinmycology.org It is a common soil-borne fungus known for producing a range of secondary metabolites. studiesinmycology.orgelifesciences.orgelifesciences.org this compound has also been reported in Aspergillus nidulans. scispace.comresearchgate.netdntb.gov.ua These fungi are recognized for their prolific secondary metabolism. elifesciences.orgnih.govfrontiersin.org

This compound frequently co-occurs with structurally and biosynthetically related fungal metabolites in the same producing organisms. These include geodin, bisdechlorogeodin (B1211156), and sulochrin (B161669). nih.govuni.luwikipedia.orguni.ludtu.dkresearchgate.netfrontiersin.orgcore.ac.uknih.govresearchgate.net Geodin, a chlorinated grisandiene, was isolated alongside this compound from Aspergillus terreus in early studies. drugfuture.comnih.govrsc.org Bisdechlorogeodin is another grisandiene that is likely produced through variations in the geodin biosynthetic pathway. nih.gov Sulochrin is a benzophenone (B1666685) that is also part of the emodin family and is a precursor in the geodin biosynthetic pathway. nih.govrsc.orguni.luresearchgate.netnih.govprobes-drugs.org The co-occurrence of these compounds provides insights into the interconnectedness of fungal biosynthetic pathways and the enzymatic steps involved in their production. nih.gov For instance, bisdechlorogeodin is thought to arise from the action of certain enzymes on sulochrin without the full chlorination seen in geodin biosynthesis. nih.gov this compound itself has been proposed to potentially result from the hydrolysis of the methyl ester group present in geodin. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O7/c1-5-10(17)12(20)9-13(11(5)18)25-16(14(9)21)7(15(22)23)3-6(19)4-8(16)24-2/h3-4,20H,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJDPELVDLJCSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26891-81-6 | |

| Record name | Erdin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026891816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERDIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB60333O6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of Erdin

Polyketide Biosynthetic Origin of Erdin

This compound is understood to originate from a polyketide biosynthetic route. Polyketides are a large and diverse group of natural products synthesized by the polymerization of acetyl and malonyl subunits. While direct, detailed evidence for the initial polyketide chain formation specifically for this compound is not provided in the search results, the structural complexity and the known biosynthesis of related fungal compounds, such as anthraquinones like norsolorinic acid and averantin, support a polyketide origin for this compound nih.govnih.gov. These related compounds are also produced via polyketide synthases.

Genetic and Genomic Approaches to this compound Biosynthesis Research

Genetic and genomic studies are instrumental in understanding the biosynthesis of natural products like this compound, particularly in identifying the genes responsible for the enzymatic steps.

Genes encoding enzymes involved in the biosynthesis of fungal secondary metabolites are often clustered together in the genome, forming Biosynthetic Gene Clusters (BGCs). Identifying and characterizing the BGC responsible for this compound biosynthesis is a key step in understanding its production at the molecular level. This typically involves genome sequencing of the producing organism (Aspergillus terreus in the case of Geodin (B1663089) and this compound) and using bioinformatics tools to identify gene clusters containing genes for PKSs, tailoring enzymes (such as halogenases, methyltransferases, and oxidases), and regulatory proteins. While a specific BGC for this compound was not explicitly described in the search results, the principle of BGCs is fundamental to studying the biosynthesis of such compounds wikipedia.orgCurrent time information in Berlin, DE..

Many fungal BGCs are not expressed under standard laboratory conditions, leading to the term "cryptic" or "silent" gene clusters. Various strategies are employed to activate the expression of these clusters and induce the production of the corresponding secondary metabolites. These strategies are relevant to research on this compound biosynthesis if its production is low or undetectable under typical culture conditions.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

Isotopic Labeling Studies in this compound Biosynthesis

Isotopic labeling studies are a powerful tool for elucidating the biosynthetic pathways of natural products. nih.govbeilstein-journals.orgrsc.org By feeding microorganisms with precursors containing stable isotopes (such as ¹³C, ¹⁵N, or ²H), researchers can track the incorporation of these isotopes into the final product, thereby mapping the sequence of enzymatic reactions and the origin of different atoms in the molecule. nih.govbeilstein-journals.org

While the search results mention the biosynthesis of geodin, a related compound to this compound, and the use of isotopic labeling in the study of terpene and polyketide biosynthesis, specific detailed isotopic labeling studies directly focused on the biosynthesis of this compound were not extensively detailed in the provided snippets. drugfuture.comnih.govbeilstein-journals.orgrsc.org

However, the principles of isotopic labeling studies are well-established and widely applied in natural product biosynthesis research. nih.govbeilstein-journals.orgrsc.org For example, feeding experiments using isotopically labeled sodium acetate (B1210297) have been crucial in demonstrating the polyketide origin of certain natural products and understanding their assembly patterns. nih.gov The interpretation of isotopic incorporation patterns requires careful analysis and can reveal unexpected metabolic routes or enzyme functions. beilstein-journals.org

Given that this compound is structurally related to geodin and other polyketide-derived fungal metabolites, it is highly probable that isotopic labeling studies, likely using precursors such as [¹³C]-acetate or other labeled small molecules, have been or could be employed to investigate the specific steps and intermediates involved in the formation of the this compound scaffold and the introduction of substituents like chlorine and methoxy (B1213986) groups. Such studies would involve synthesizing isotopically labeled potential precursors, feeding them to Aspergillus terreus cultures, and then analyzing the isolated this compound by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to determine the positions and extent of isotope incorporation. nih.govbeilstein-journals.org

Chemical Synthesis and Analog Design of Erdin

Strategies for the Total Synthesis of Erdin

The total synthesis of natural products involves the complete synthesis of a complex organic molecule from simpler, commercially available precursors. For compounds like this compound, which possess multiple stereocenters and a rigid spirocyclic system, the total synthesis requires carefully orchestrated sequences of reactions. While specific detailed strategies for the total synthesis of this compound were not extensively detailed in the search results, research into the synthesis of related epipolythiodiketopiperazines (ETPs) provides relevant insights into the challenges and approaches employed for similar complex fungal metabolites. mit.eduresearchgate.netpublish.csiro.aunih.gov

Syntheses of ETPs, which share some structural complexity with this compound, often face challenges in installing cyclic sulfide (B99878) linkages and achieving the correct stereochemistry. mit.edupublish.csiro.au Strategies have involved stereospecific C-H hydroxylation of diketopiperazines and subsequent thiolation reactions. mit.edu The development of highly stereoselective and systematic strategies for introducing polysulfides has been crucial in the synthesis of ETPs. researchgate.netnih.gov These approaches often involve the late-stage installation of the sulfur moiety due to its instability under various reaction conditions required for constructing the carbon skeleton. publish.csiro.au

Convergent Synthesis Approaches for this compound Scaffolds

Convergent synthesis is a strategy where several fragments of a molecule are synthesized separately and then coupled in a final series of steps. This approach is often more efficient for complex molecules as it reduces the number of linear steps and allows for the purification of intermediates. While direct application to this compound was not explicitly found, convergent approaches are commonly employed in the synthesis of complex natural products and their scaffolds. rsc.orgscripps.edu For molecules with distinct structural domains, a convergent strategy allows for the independent construction of these domains before bringing them together to form the final scaffold. This can be particularly advantageous for this compound, with its distinct benzofuran (B130515) and cyclohexadiene moieties linked by a spiro center. Research into the synthesis of complex molecular scaffolds often involves designing routes where key fragments are synthesized in parallel and then coupled. karlancer.com

Semi-Synthetic Modifications of this compound and Related Structures

Semi-synthetic modifications involve using a naturally occurring compound as a starting material and chemically modifying it to create new derivatives. This approach can be valuable for exploring the structure-activity relationship of a natural product and generating compounds with altered properties. Given that this compound is a natural product, semi-synthetic modifications could involve altering the functional groups on the this compound core, such as the hydroxyl group, the methoxycarbonyl group, or the chlorine atoms.

While specific examples of semi-synthetic modifications of this compound were not detailed, research on related natural products and their modifications highlights common strategies. These can include esterification, etherification, halogenation, reduction, or oxidation reactions at various positions on the molecule. The goal of such modifications is often to improve biological activity, enhance stability, or introduce tags for mechanistic studies.

Design and Synthesis of this compound Analogs for Mechanistic Probes

The design and synthesis of analogs are crucial for understanding the mechanism of action of a natural product and identifying key structural features responsible for its biological activity. This compound analogs would involve synthesizing compounds that are structurally similar to this compound but with specific modifications. These modifications can include changes to the spiro center, alterations of the substituents on the aromatic rings, or variations in the oxidation state of the cyclohexadiene ring.

Analogs can serve as mechanistic probes to investigate how this compound interacts with biological targets. mdpi.com By systematically altering specific parts of the molecule and observing the effect on activity or binding, researchers can gain insights into the binding site characteristics and the molecular interactions involved. The design of such probes often involves incorporating functional groups that can be used for labeling or immobilization. mdpi.com For example, analogs might be designed with alkyne or azide (B81097) handles for click chemistry, or with biotin (B1667282) tags for affinity purification of binding partners. mdpi.com Research in designing mechanistic probes for other compounds has involved creating analogs with fluorescent tags or other labels to track their distribution and interaction within cells. nih.gov The synthesis of these analogs requires tailored synthetic routes that allow for the specific introduction of these modifications while preserving the core structure of the molecule.

Molecular and Cellular Mechanisms of Erdin S Biological Activities

Investigation of Cellular and Subcellular Targets

Specific investigations into the direct cellular and subcellular targets of the chemical compound Erdin were not found within the scope of the consulted literature. Studies on cellular and subcellular targets often involve techniques to identify molecules or organelles that a compound interacts with to exert its effects. mdpi.comrsc.org While general methodologies for studying cellular and molecular interactions exist, their application specifically to this compound's targets is not detailed in the provided search results.

Mechanistic Studies of Bioactivity Categories

While this compound is associated with Aspergillus terreus, a fungus known to produce bioactive compounds, and its related compound Geodin (B1663089) has reported antibacterial activity, detailed mechanistic studies specifically elucidating how this compound exerts biological effects at a molecular level across different bioactivity categories were not found. d-nb.inforesearchgate.net General mechanisms for antibacterial, antifungal, and antioxidant activities are known for various compounds, but these have not been specifically attributed to this compound in the provided information.

Although Geodin, the methyl ester of this compound, is reported to have antibacterial activity against Gram-positive bacteria, the specific molecular mechanisms underlying this activity for either Geodin or this compound were not detailed in the consulted sources. researchgate.net Antibacterial mechanisms can involve various actions such as inhibiting cell wall synthesis, disrupting cell membranes, interfering with protein or nucleic acid synthesis, or generating reactive oxygen species. creative-biolabs.comnih.govresearchgate.net However, the precise mechanism by which this compound or Geodin affects bacteria is not described.

No specific information regarding the molecular mechanisms underlying any potential antifungal activity of this compound was found in the provided search results. Antifungal agents typically target essential components of fungal cells not present in mammalian cells, such as ergosterol (B1671047) in the cell membrane or components of the cell wall like (1->3)-beta-D-glucan. lumenlearning.comresearchgate.netnih.govmdpi.com

While the concept of antioxidant activity and its mechanisms, such as radical scavenging and enzyme modulation, are discussed in the literature, specific molecular mechanisms describing how this compound might exert antioxidant effects were not found. byjus.comnih.govfrontiersin.org One source mentioned "this compound" in a context related to bilirubin (B190676) reduction and potential indirect antioxidant mechanisms, but the phrasing did not clearly indicate the chemical compound this compound as the active agent in this process. physiology.org

Advanced Methodologies in Erdin Research

Advanced Spectroscopic Techniques for Structural Elucidation of Erdin and its Metabolites

Spectroscopic techniques are fundamental for determining the chemical structure of this compound and its related metabolites. Advanced methods provide high-resolution data necessary for complex structural assignments. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the arrangement of atoms within a molecule, providing information on connectivity and functional groups. slideshare.net Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are particularly valuable for establishing the full structure of complex natural products like this compound. Mass spectrometry (MS), often coupled with chromatographic techniques, provides information on the molecular weight and fragmentation pattern of this compound and its metabolites, aiding in their identification and structural confirmation. nih.gov High-resolution mass spectrometry (HRMS) offers accurate mass measurements, which are critical for determining elemental composition. Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule, while UV-Visible (UV-Vis) spectroscopy can be used to study electronic transitions and determine concentration. slideshare.net

Advanced Chromatographic and Mass Spectrometric Approaches for Metabolite Profiling and Quantification (e.g., LC-UV-MS)

Advanced chromatographic techniques, coupled with mass spectrometry, are indispensable for the separation, identification, and quantification of this compound and its metabolites in complex biological matrices. Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique that combines the separation power of LC with the sensitive detection capabilities of MS. akrivisbio.com This allows for the resolution of different metabolites in a sample, even those present at low concentrations. LC-UV-MS integrates UV-Vis detection, providing additional information on compounds that absorb UV light, which is useful for quantification and identification based on spectral properties. slideshare.net Tandem mass spectrometry (MS/MS) provides more detailed structural information by fragmenting selected ions and analyzing the resulting fragments. This is particularly useful for identifying and characterizing unknown metabolites. nih.gov These hyphenated techniques enable comprehensive metabolite profiling, allowing researchers to study the metabolic fate of this compound in biological systems and identify potential biotransformation products.

Computational Chemistry and Molecular Modeling Studies of this compound

Computational chemistry and molecular modeling techniques provide theoretical insights into the properties, reactivity, and interactions of this compound at the atomic and molecular level. nih.gov These methods complement experimental studies by providing a deeper understanding of the underlying chemical principles.

Theoretical Studies on Reaction Mechanisms Related to this compound Formation

Theoretical studies, often employing density functional theory (DFT) calculations, can be used to investigate the reaction mechanisms involved in the biosynthesis or chemical synthesis of this compound. researchgate.netacs.org These studies can help to elucidate transition states, activation energies, and reaction pathways, providing insights into how this compound is formed. Computational methods can also be used to study the influence of catalysts or enzymes on the reaction mechanism. acs.org

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions over time. anl.govnih.govaps.organl.govdntb.gov.uaresearchgate.net In the context of this compound research, MD simulations can be employed to investigate the interactions between this compound and potential biological targets, such as proteins or enzymes. dromicslabs.comnih.gov These simulations can provide information on binding modes, affinity, conformational changes, and the stability of the this compound-target complex. dromicslabs.com This is valuable for understanding the mechanism of action of this compound and for rationalizing experimental observations.

Synthetic Biology Approaches for Investigating or Engineering this compound Pathways

Synthetic biology offers powerful tools for investigating and manipulating the biosynthetic pathways responsible for this compound production. army.mildigitellinc.comnumberanalytics.com This field involves the design and construction of new biological parts, devices, and systems, or the re-design of existing ones for specific purposes. numberanalytics.com

Synthetic biology approaches can be used to identify the genes and enzymes involved in this compound biosynthesis. This can involve techniques such as gene cloning, expression, and characterization of the enzymes. nih.gov By reconstituting parts of the pathway in heterologous hosts, researchers can study the function of individual enzymes and identify bottlenecks in the pathway.

Rational Engineering of this compound Biosynthetic Pathways

Rational engineering of this compound biosynthetic pathways aims to optimize the production of this compound or create novel analogs. fastercapital.comtierrabiosciences.com This involves modifying the genes or regulatory elements of the pathway to enhance enzyme activity, increase gene expression, or redirect metabolic flux towards this compound production. fastercapital.comwikipedia.org Techniques such as directed evolution and enzyme engineering can be used to improve the efficiency and specificity of the enzymes involved in the pathway. tierrabiosciences.com Synthetic biology tools allow for the modular assembly of biosynthetic pathways, enabling the creation of engineered strains that can produce higher yields of this compound or even novel, non-natural variants. nih.govtierrabiosciences.com

Heterologous Expression Systems for Pathway Elucidation

Heterologous expression systems have become indispensable tools in the study of fungal secondary metabolites (SMs), including compounds structurally related to or found alongside this compound. Many fungal biosynthetic gene clusters (BGCs) are "cryptic" or expressed at very low levels under standard laboratory conditions, making the study of their products and the enzymes involved challenging in their native hosts nih.govrsc.orgfrontiersin.org. Heterologous expression allows for the reconstitution and expression of these BGCs in a different, more genetically tractable host organism, thereby facilitating product identification, pathway elucidation, and functional characterization of biosynthetic enzymes frontiersin.orgnih.govnih.gov.

The strategy involves identifying putative BGCs through genome mining, cloning the genes or the entire cluster, and introducing them into a suitable heterologous host for expression rsc.orgnih.govmdpi.com. Analysis of the metabolites produced by the engineered host can then reveal the product of the BGC and allow for the assignment of gene function through targeted gene deletions or modifications within the heterologous system nih.govnih.gov. This bottom-up approach enables the examination of individual steps in the biosynthesis and provides unambiguous functional association between BGCs and natural products nih.gov.

Several host organisms have been successfully employed for the heterologous expression of fungal BGCs. Among prokaryotes, Escherichia coli and Bacillus subtilis are used, while in eukaryotes, Saccharomyces cerevisiae and filamentous fungi such as Aspergillus nidulans and Aspergillus oryzae are common choices mdpi.com. Filamentous fungi like A. nidulans and A. oryzae are particularly advantageous for expressing fungal BGCs because they can correctly splice introns and express multiple biosynthetic genes concurrently, performing necessary protein translation and post-translational modifications mdpi.com. S. cerevisiae also offers advantages such as a fast growth rate, accessible genetic tools, and low levels of endogenous secondary metabolites that could interfere with analysis nih.gov.

Detailed research findings from the application of heterologous expression systems have significantly advanced the understanding of fungal SM biosynthesis. For instance, A. nidulans has been developed as a robust platform for elucidating cryptic BGCs from other Aspergillus species, leading to the discovery and characterization of novel secondary metabolites and their biosynthetic pathways researchgate.netrsc.org. This involves engineering A. nidulans strains with reduced endogenous SM production to create a cleaner background for detecting heterologously expressed compounds researchgate.net.

Examples of successful pathway elucidations using heterologous expression include the reconstitution of the tenellin (B611285) biosynthetic pathway in Aspergillus oryzae nih.govnih.gov and the elucidation of the sartorypyrone biosynthetic pathway from Aspergillus fumigatus using an A. nidulans heterologous expression platform researchgate.netrsc.org. In the case of sartorypyrones, the expression of the spy BGC in A. nidulans allowed for the identification of multiple products and the proposal of a biosynthetic pathway rsc.org. Similarly, the biosynthetic pathway of diorcinol, a diphenyl ether found in various fungi including Aspergillus versicolor, was successfully reconstructed using a yeast heterologous expression system frontiersin.org.

This compound (compound 20) has been discussed in the context of the geodin (B1663089) biosynthetic pathway in Aspergillus, suggesting it may arise from modifications of intermediates within this pathway rsc.org. While specific heterologous expression studies solely focused on the entire this compound pathway were not detailed in the search results, the successful application of these systems to structurally related compounds and other metabolites from Aspergillus species demonstrates their potential for dissecting the biosynthetic steps leading to this compound. By expressing candidate genes from the proposed this compound/geodin BGC in a heterologous host, researchers can experimentally verify the function of specific enzymes and identify the intermediates formed, thereby confirming or refining the proposed biosynthetic route to this compound rsc.org.

The following table provides examples of fungal secondary metabolites whose biosynthesis has been studied using heterologous expression systems:

| Secondary Metabolite | Producing Organism (Native) | Heterologous Host System(s) Used | Key Findings/Contribution to Pathway Elucidation | Source(s) |

| Tenellin | Beauveria bassiana | Aspergillus oryzae | First total biosynthesis in a heterologous host | nih.govnih.gov |

| Sartorypyrones | Aspergillus fumigatus | Aspergillus nidulans | Elucidation of cryptic BGC, identification of multiple products | researchgate.netrsc.org |

| Diorcinol | Aspergillus versicolor, etc. | Saccharomyces cerevisiae | Reconstruction of the biosynthetic pathway | frontiersin.org |

| 6-Methylsalicylic acid | Penicillium patulum | Saccharomyces cerevisiae | Successful production of the polyketide product | frontiersin.org |

| Fusaproliferin | Fusarium proliferatum | Aspergillus oryzae (for related terpestacin (B1234833) pathway) | Agreement with native pathway studies | mdpi.com |

| Strictosidine | Rauvolfia species | Saccharomyces cerevisiae | Characterization of key enzymes (STR, SGD) | biorxiv.org |

This table highlights the versatility of heterologous expression systems in dissecting complex fungal biosynthetic pathways and underscores their value in studying compounds like this compound, whose biosynthesis is linked to known pathways in amenable fungal species rsc.org.

常见问题

Q. Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 385.1524 g/mol | |

| Melting Point | 210–212°C | |

| Optical Rotation (Dioxane) | +149° | |

| Hydrogen Bond Acceptors | 7 |

Basic: What experimental design considerations are critical for synthesizing this compound with high yield and reproducibility?

Methodological Answer:

- Reaction Optimization : Systematically vary catalysts, solvents, and temperatures. Use factorial design to identify optimal conditions .

- Reproducibility : Follow Beilstein Journal guidelines: document all synthetic steps, including purification (e.g., recrystallization solvents) and characterization data. Limit main text to five compounds; include extended datasets in supplementary materials .

Intermediate: How should researchers address contradictions in this compound's reported bioactivity across studies?

Methodological Answer:

- Source Analysis : Scrutinize experimental variables (e.g., cell lines, concentrations). Use sensitivity analysis to assess robustness of conclusions .

- Counterfactual Testing : Replicate studies under controlled conditions. Apply Principle 5 (replication across contexts) to validate hypotheses .

Advanced: What computational strategies are recommended for modeling this compound's interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Parameterize force fields using this compound’s structural data (e.g., rotatable bonds: 2 ). Validate models against experimental binding affinities.

- Docking Studies : Use ensemble docking to account for protein flexibility. Predefine analysis plans to avoid bias .

Advanced: How can researchers resolve discrepancies in this compound’s stability profiles under varying pH conditions?

Methodological Answer:

- Degradation Kinetics : Conduct accelerated stability studies (ICH Q1A guidelines). Use HPLC-MS to identify degradation products.

- Error Documentation : Quantify uncertainties (e.g., temperature fluctuations) and report confidence intervals .

Advanced: What methodological frameworks support interdisciplinary studies of this compound (e.g., pharmacology + materials science)?

Methodological Answer:

- Unified Hypotheses : Align research questions with FINER criteria (Feasible, Novel, Ethical, Relevant) .

- Cross-Disciplinary Validation : Integrate data from disparate fields (e.g., crystallography for materials science, in vitro assays for pharmacology). Use Lakatosian methodology to reconcile conflicting paradigms .

Foundational: How should researchers structure a manuscript on this compound to meet high-impact journal standards?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。